molecular formula C24H17ClFN3O B3003694 3-benzyl-5-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189681-62-6

3-benzyl-5-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B3003694
CAS No.: 1189681-62-6
M. Wt: 417.87
InChI Key: SFLCKZOMHKDTQK-UHFFFAOYSA-N
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Description

3-Benzyl-5-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetically designed fluorinated pyrimidoindolone derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a complex heterocyclic core structure, incorporating a fused pyrimidine-indole system substituted with benzyl and 2-chlorobenzyl groups, as well as a fluorine atom at the 8-position . The indole scaffold is a privileged structure in pharmacology, known to confer a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties . The specific structural motifs present in this compound—particularly the electron-withdrawing chlorine and fluorine substituents—are known to enhance binding affinity and selectivity toward various biological targets, suggesting potential for the development of enzyme or receptor modulators . While the specific biological profile of this exact compound is still under investigation, its close structural analogues have been studied for their potential interactions with central nervous system targets, such as the 5-HT2C receptor, indicating possible research applications in neuropharmacology . The compound's defined molecular structure (C24H17ClFN3O) and high purity make it a valuable building block for chemical synthesis and a candidate for high-throughput screening campaigns. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets before use.

Properties

IUPAC Name

3-benzyl-5-[(2-chlorophenyl)methyl]-8-fluoropyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O/c25-20-9-5-4-8-17(20)14-29-21-11-10-18(26)12-19(21)22-23(29)24(30)28(15-27-22)13-16-6-2-1-3-7-16/h1-12,15H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLCKZOMHKDTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-benzyl-5-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound characterized by its unique structural features, including a pyrimidoindole core and various substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of immunology and oncology.

  • Molecular Formula : C24_{24}H17_{17}ClFN3_3O
  • Molecular Weight : 417.9 g/mol
  • CAS Number : 1215482-07-7

The biological activity of this compound is primarily attributed to its ability to modulate immune responses and interact with various molecular targets. Research indicates that it may act as an agonist for Toll-like receptor 4 (TLR4), which plays a crucial role in the innate immune system. The presence of fluorine and chlorobenzyl groups enhances its reactivity and binding affinity to biological targets, potentially influencing pathways related to inflammation and tumorigenesis .

Antiviral Activity

Studies have shown that compounds similar to this compound exhibit antiviral properties. For instance, derivatives with similar structural motifs have demonstrated significant activity against Hepatitis C virus (HCV), indicating potential therapeutic applications in viral infections.

Antitumor Activity

The compound's structural characteristics suggest potential antitumor activity. Analogous compounds within the pyrimidoindole family have been evaluated for their cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range against human cancer cell lines, suggesting that this class of compounds may inhibit tumor growth effectively .

Case Studies

  • Toll-like Receptor Modulation :
    • A study identified substituted pyrimido[5,4-b]indoles as selective TLR4 stimulators in both human and mouse cells. The most potent derivatives from this series activated NFκB pathways, which are critical for immune response modulation .
  • Cytotoxicity Assessments :
    • In vitro studies on related compounds revealed varying degrees of cytotoxicity across different cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.04 µM to 42 µM against several cancer types, including breast and lung cancers .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-benzyl-5-(3-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-oneSimilar benzyl and chlorobenzyl groupsAntiviral activity against HCV
Pyrimido[1,2-a]benzimidazole derivativesFused ring systemsAntiparasitic activity against Leishmania major
Thiazolo[3,2-a]pyrimidine derivativesDifferent heterocyclic structureModerate anti-inflammatory effects

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural motifs exhibit significant biological activities, particularly in the fields of anticancer and antimicrobial properties. The unique combination of the pyrimidine and indole moieties in this compound may contribute to its potential cytotoxic effects against various cancer cell lines. Preliminary studies suggest that 3-benzyl-5-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one may interact with specific biological targets, including enzymes and receptors, which is essential for understanding its pharmacokinetics and pharmacodynamics.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods that typically involve careful optimization of reaction conditions to maximize yield and purity. These methods may include:

  • Nucleophilic Substitution Reactions : Utilizing the halogen positions for further functionalization.
  • Multi-step Synthesis : Involving various intermediates to build the final structure.

The complexity of these synthetic pathways highlights the potential for developing derivatives with enhanced biological activity.

Applications in Medicinal Chemistry

The applications of this compound are diverse and include:

  • Anticancer Agents : Due to its potential cytotoxic effects against cancer cell lines.
  • Antimicrobial Agents : Compounds with similar structures have shown promising antimicrobial activities.
  • Drug Design : The unique structural features allow for the exploration of structure–activity relationships (SAR) in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substitutional Variations

The pyrimido[5,4-b]indole scaffold allows for modular substitution, enabling diverse derivatives. Below is a comparative analysis of key analogs:

Table 1. Structural and Molecular Comparison of Pyrimido[5,4-b]Indole Derivatives

Compound Name (Reference) R<sup>3</sup> Substituent R<sup>5</sup> Substituent Additional Features Molecular Weight (g/mol) Biological Activity
Target Compound Benzyl 2-Chlorobenzyl 8-Fluoro ~450 (estimated) Not reported
8-Fluoro-5-(4-Fluorobenzyl)-3-(2-Methoxybenzyl) Analogue 2-Methoxybenzyl 4-Fluorobenzyl 8-Fluoro 447 (calculated) Anti-HBV (IC50: nanomolar)
5-(2-Chloro-4-Fluorobenzyl)-3-(3,4-Dimethoxyphenethyl) Derivative 3,4-Dimethoxyphenethyl 2-Chloro-4-fluorobenzyl 8-Fluoro 509.9 Not reported
8-Fluoro-5-(3-Fluorobenzyl)-3-(3-Methoxybenzyl) Analogue 3-Methoxybenzyl 3-Fluorobenzyl 8-Fluoro 431.4 Not reported

Key Observations :

  • Substituent Position : The anti-HBV activity reported for the 4-fluorobenzyl/2-methoxybenzyl derivative suggests that electron-withdrawing groups (e.g., fluorine) at the para position of the benzyl ring may enhance target binding. In contrast, the target compound’s 2-chlorobenzyl group introduces steric bulk and ortho-substitution effects, which could alter receptor interactions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-benzyl-5-(2-chlorobenzyl)-8-fluoro-pyrimido[5,4-b]indol-4-one?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including:

  • Microwave-assisted cyclization for improved reaction efficiency and yield, as demonstrated in analogous pyrimidoindole syntheses .
  • Solvent selection : Acetonitrile is preferred for crystallization to obtain high-purity single crystals, critical for structural validation .
  • Substituent introduction : Sequential alkylation steps (e.g., benzylation/chlorobenzylation) under inert atmospheres to avoid side reactions .

Q. How is the compound’s structural identity confirmed?

  • Methodological Answer : A combination of analytical techniques is required:

  • X-ray crystallography : Resolves spatial arrangement and confirms substituent positions (e.g., monoclinic P21/n space group observed in similar compounds) .
  • NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., benzyl group signals at δ 4.5–5.5 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ calculated vs. observed) .

Q. What are the key physicochemical properties influencing solubility and stability?

  • Methodological Answer :

  • LogP determination : Reverse-phase HPLC or shake-flask methods assess hydrophobicity, critical for bioavailability predictions.
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability under nitrogen atmosphere .
  • pH-dependent solubility : Titration experiments in buffered solutions (e.g., ammonium acetate buffer at pH 6.5) .

Advanced Research Questions

Q. How do substituents (e.g., 2-chlorobenzyl vs. 4-fluorobenzyl) modulate biological activity?

  • Methodological Answer :

  • Structure–Activity Relationship (SAR) : Compare IC50 values of analogs via in vitro assays (e.g., HBV inhibition in HepG2 cells) .
  • Electron-withdrawing groups : Chloro substituents enhance receptor binding affinity by altering electron density, as shown in TLR4-selective pyrimidoindoles .
  • Steric effects : Molecular docking (e.g., AutoDock Vina) identifies clashes or favorable interactions in binding pockets .

Q. How can crystallographic data resolve contradictions in reported bioactivity?

  • Methodological Answer :

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) to explain polymorphism or activity variations .
  • Control experiments : Replicate assays under standardized conditions (e.g., cell line consistency, viral titer normalization) to isolate compound-specific effects .

Q. What strategies validate the compound’s antiviral mechanisms?

  • Methodological Answer :

  • Time-of-addition assays : Determine whether the compound inhibits viral entry, replication, or assembly .
  • Resistance profiling : Serial passage of HBV/HIV in the presence of sublethal compound concentrations identifies mutation hotspots .
  • Cytotoxicity screening : Compare CC50 (cytotoxicity) and IC50 (antiviral) values to calculate selectivity indices (e.g., SI >10 indicates therapeutic potential) .

Q. How can molecular docking guide the design of derivatives with improved efficacy?

  • Methodological Answer :

  • Target selection : Prioritize viral proteins (e.g., HBV polymerase, HIV-1 integrase) with resolved crystal structures (PDB accession codes) .
  • Docking protocols : Use software (e.g., MOE, Schrödinger) with force fields (AMBER/OPLS) to predict binding modes and score interactions .
  • MD simulations : Run 100-ns trajectories to assess binding stability and identify critical residues for mutagenesis studies .

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